molecular formula C15H13ClO2 B1348380 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 52578-11-7

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B1348380
CAS No.: 52578-11-7
M. Wt: 260.71 g/mol
InChI Key: GSYCXDGNSNVUTA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C 15 H 13 ClO 2 and a molecular weight of 260.72 g/mol . Its structure features both 4-chlorophenyl and 4-methoxyphenyl substituents, a motif common in intermediates for pharmaceutical and materials science research. While specific biological data for this exact molecule is limited in the public domain, structurally similar chalcone derivatives (e.g., 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) have been the subject of intensive study . Research on these analogs indicates potential antimicrobial properties, with theoretical and experimental investigations, including Density Functional Theory (DFT) calculations and molecular docking studies, suggesting good binding affinity against various fungal protein receptors . This implies that this compound may serve as a valuable building block or precursor in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. It is also a critical compound for researchers utilizing spectroscopic techniques such as FT-IR and NMR for characterization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYCXDGNSNVUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332454
Record name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52578-11-7
Record name 2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Using 4-Chlorophenylacetic Acid and 4-Methoxybenzene Derivatives

This classical method involves the acylation of anisole (4-methoxybenzene) with 4-chlorophenylacetic acid derivatives under Friedel-Crafts conditions, often employing trifluoromethanesulfonic anhydride (triflic anhydride) as an activating agent in dichloromethane solvent.

Procedure Highlights:

  • 4-Chlorophenylacetic acid is reacted with 4-methoxybenzene in dry dichloromethane.
  • The reaction mixture is cooled in an ice bath.
  • Triflic anhydride is added dropwise to activate the acid for acylation.
  • The mixture is stirred overnight to complete the reaction.
  • Workup involves quenching with saturated aqueous bicarbonate, extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

Reaction Conditions and Yield:

Parameter Details
Solvent Dry dichloromethane (DCM)
Activating agent Trifluoromethanesulfonic anhydride
Temperature Ice bath cooling initially
Reaction time Overnight stirring
Yield Up to 90-94%

This method provides a high yield of the target ethanone compound with good purity.

Synthesis via Acyl Chloride Intermediate and Organolithium Reagents

An alternative approach involves converting 4-chlorophenylacetic acid to its acyl chloride derivative using oxalyl chloride, followed by reaction with organolithium reagents or aromatic compounds to form the ketone.

Key Steps:

  • 4-Chlorophenylacetic acid is treated with oxalyl chloride to form the corresponding acyl chloride.
  • The acyl chloride is reacted with 4-methoxyphenyl lithium or related nucleophiles at low temperature (-78°C) to yield the ketone.
  • The reaction is quenched and purified to isolate the product.

This method allows for controlled reaction conditions and can be adapted for scale-up, though it requires careful handling of reactive intermediates.

Condensation of 4-Methoxyacetophenone with 4-Chlorobenzyl Derivatives

Another synthetic route involves the condensation of 4-methoxyacetophenone with 4-chlorobenzyl halides or derivatives under basic or catalytic conditions to form the ethanone structure.

  • This method may involve the use of bases such as lithium hexamethyldisilazide (LiHMDS) for enolate formation.
  • Alkylation with 4-chlorobenzyl halides follows.
  • Subsequent workup and purification yield the target compound.

This approach is useful for introducing substituents selectively and can be optimized for stereoselectivity if chiral auxiliaries are employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural features. For example, the presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity to certain enzymes or receptors, thereby affecting biochemical pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone

  • Molecular Formula: C₁₅H₁₂ClNO₃
  • Molecular Weight : 289.72 g/mol
  • Key Features: Addition of a hydroxyimino (-NOH) group at the ketone position.
  • Impact: The hydroxyimino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the parent compound. Alters tautomeric equilibria and reactivity in nucleophilic addition reactions .

2-Chloro-1-(4-methoxyphenyl)ethanone

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Key Features: Chloro substituent on the ethanone chain instead of a 4-chlorophenyl ring.
  • Impact :
    • Reduced steric hindrance and π-π stacking interactions due to the absence of a second aromatic ring.
    • Lower melting point (liquid at room temperature) and higher volatility compared to diaryl analogs .

2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone

  • Molecular Formula : C₁₄H₁₁ClO₃
  • Molecular Weight : 262.69 g/mol
  • Key Features : Dihydroxy groups on the phenyl ring.
  • Impact: Increased acidity (pKa ~8–10) due to phenolic -OH groups. Enhanced antioxidant activity and solubility in aqueous media .

2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone

  • Molecular Formula : C₁₈H₁₅ClN₄O₂S
  • Molecular Weight : 410.85 g/mol
  • Key Features : Thio-linked triazole heterocycle.
  • Impact :
    • The triazole-thio moiety enhances antimicrobial activity (e.g., against Candida albicans).
    • Sulfur atom increases lipophilicity, improving membrane permeability .

1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

  • Molecular Formula : C₁₅H₁₃ClO₄
  • Molecular Weight : 292.72 g/mol
  • Key Features : Additional hydroxyl groups at positions 2 and 4 on the chlorophenyl ring.
  • Higher thermal stability (melting point >200°C) compared to mono-hydroxy analogs .

JWH-206 (2-(4-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone)

  • Molecular Formula: C₂₁H₂₂ClNO
  • Molecular Weight : 339.86 g/mol
  • Key Features : Indole ring substituted with a pentyl chain.
  • Impact: Binds to cannabinoid receptors (CB1/CB2) due to the indole scaffold. Prolonged metabolic half-life due to lipophilic pentyl group .

Research Implications

  • Pharmaceutical Applications : Thiazolo-triazole derivatives (e.g., compound 8a in ) show promise as antifungal agents, while JWH-206’s indole scaffold is valuable in neuropharmacology .
  • Material Science: Hydroxyimino derivatives may serve as ligands in coordination chemistry due to their tautomeric flexibility .
  • Environmental Chemistry : Dihydroxy analogs could act as eco-friendly antioxidants or metal scavengers .

Biological Activity

2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of natural products known for their potential therapeutic applications, including their role as chemotherapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15ClO2
  • Molecular Weight : 288.75 g/mol

The compound features a chlorophenyl group and a methoxyphenyl group, which are crucial for its biological activity. The presence of these substituents influences its interactions with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • Case Studies :
    • A study reported that derivatives similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against breast cancer (MCF7) and prostate cancer (PC3) cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • Another investigation highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity.

  • Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Research Findings :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, which is comparable to conventional antibiotics .

Antioxidant Activity

The antioxidant properties of chalcones are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.

  • Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds.
  • Findings : Studies indicated that this compound exhibited significant DPPH radical scavenging activity with an IC50 value of approximately 25 µg/mL, suggesting its potential role as an antioxidant agent .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM or µg/mL)Mechanism
AnticancerMCF7 (breast cancer)5-15Induction of apoptosis
PC3 (prostate cancer)5-15Induction of apoptosis
AntimicrobialStaphylococcus aureus32-128 µg/mLDisruption of cell membranes
Escherichia coli32-128 µg/mLInhibition of nucleic acids
Antioxidant-~25 µg/mLRadical scavenging

Q & A

Q. What analytical techniques determine enantiomeric purity when chiral centers are introduced into derivatives?

  • Methodological Answer :
  • Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak® IA) and UV detection to resolve enantiomers.
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for enantiomeric excess (ee) quantification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone
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2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone

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